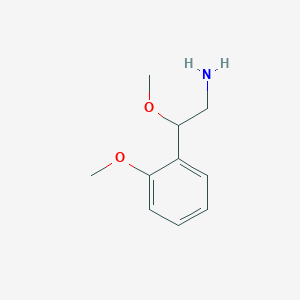

2-Methoxy-2-(2-methoxyphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZYDOBAABDASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 2 2 Methoxyphenyl Ethanamine

Retrosynthetic Analysis and Key Disconnections for the 2-Methoxy-2-(2-methoxyphenyl)ethyl Core

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Methoxy-2-(2-methoxyphenyl)ethanamine, the primary disconnections are typically made at the C-N and C-O bonds of the ethylamine (B1201723) and methoxy (B1213986) groups, respectively. This approach simplifies the target molecule to a 2-(2-methoxyphenyl)ethanol core. Further disconnection of the carbon-carbon bond in the ethanol backbone reveals precursors such as 2-methoxybenzaldehyde and a one-carbon synthon.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis highlights the key bond formations necessary for the synthesis, guiding the selection of appropriate chemical reactions.

Strategies for Constructing the Substituted Ethane Backbone

The construction of the substituted ethane backbone is a critical phase in the synthesis of this compound. Various carbon-carbon bond-forming reactions can be employed to create the essential ethane moiety.

Carbon-Carbon Bond Formation Reactions Leading to the Ethane Moiety

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com In this context, a Grignard reagent derived from an appropriate methyl halide can be reacted with 2-methoxybenzaldehyde. This reaction yields a secondary alcohol, 1-(2-methoxyphenyl)ethanol, after an acidic workup. This alcohol serves as a key intermediate for subsequent transformations.

The general reaction is as follows:

Reaction Scheme: 2-Methoxybenzaldehyde + CH₃MgBr → 1-(2-methoxyphenyl)ethanol

| Reactant | Reagent | Product |

| 2-Methoxybenzaldehyde | Methylmagnesium bromide | 1-(2-methoxyphenyl)ethanol |

This approach is advantageous due to the high reactivity and commercial availability of Grignard reagents.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are pivotal in olefination chemistry, converting carbonyl compounds into alkenes. organic-synthesis.comorganic-chemistry.orgnih.gov For the synthesis of the desired ethane backbone, 2-methoxybenzaldehyde can be reacted with a phosphorus ylide, such as the one derived from methyltriphenylphosphonium bromide, to form 2-methoxystyrene.

Subsequent hydration or hydroboration-oxidation of the styrene derivative can then yield the corresponding alcohol. The HWE reaction, which utilizes phosphonate carbanions, often provides better E-selectivity for the resulting alkene. organic-chemistry.org

| Carbonyl Compound | Phosphorus Reagent | Product |

| 2-Methoxybenzaldehyde | Methyltriphenylphosphonium ylide | 2-Methoxystyrene |

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. magritek.comazom.com In a crossed aldol condensation, 2-methoxybenzaldehyde can react with an enolate derived from a ketone like acetone. magritek.comazom.com This reaction, often referred to as a Claisen-Schmidt condensation, typically yields an α,β-unsaturated ketone.

Subsequent reduction of the carbonyl group and the double bond can lead to the desired substituted ethane backbone.

| Aldehyde | Ketone | Base Catalyst | Product |

| 2-Methoxybenzaldehyde | Acetone | Potassium hydroxide | 4-(2-methoxyphenyl)but-3-en-2-one |

Introduction of the Methoxy Group at the 2-Position of the Ethylene Chain

Once the 1-(2-methoxyphenyl)ethanol intermediate is obtained, the next crucial step is the introduction of the methoxy group at the 2-position of the ethylene chain. This can be achieved through various alkoxylation methods.

One common strategy involves the conversion of the alcohol to a leaving group, such as a halide or a sulfonate ester, followed by nucleophilic substitution with a methoxide source. For instance, the alcohol can be treated with a reagent like thionyl chloride to form the corresponding chloride, which is then reacted with sodium methoxide.

Another approach is the direct alkoxylation of a styrene precursor. The addition of methanol across the double bond of 2-methoxystyrene, catalyzed by an acid or a transition metal complex, can also yield the desired methoxy ether.

| Substrate | Reagent | Product |

| 1-(2-methoxyphenyl)ethanol | 1. Thionyl chloride; 2. Sodium methoxide | 1-methoxy-1-(2-methoxyphenyl)ethane |

| 2-Methoxystyrene | Methanol, Acid catalyst | 1-methoxy-1-(2-methoxyphenyl)ethane |

The final step to obtain this compound would involve the introduction of the amine group, for example, through a Gabriel synthesis or by reductive amination of a corresponding ketone precursor.

Installation of the Primary Amine Functionality

The introduction of the primary amine group is another critical phase in the synthesis of this compound. Several established methodologies can be adapted for this transformation.

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. harvard.eduwikipedia.org In this context, the synthesis would proceed via a 2-methoxy-2-(2-methoxyphenyl)acetaldehyde intermediate. This aldehyde could be subjected to reductive amination with ammonia or a protected ammonia equivalent.

The reaction typically involves the in-situ formation of an imine, which is then reduced to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their selectivity for the iminium ion over the starting aldehyde. harvard.edu

Table 3: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride | Mild, selective, commercially available. harvard.edu | Can be slower than other hydrides. |

| Sodium Cyanoborohydride | Effective under acidic conditions. | Highly toxic cyanide byproducts. harvard.edu |

| Catalytic Hydrogenation (H₂/Pd-C) | "Green" method, high atom economy. | May require higher pressures and temperatures, potential for over-reduction. |

The primary amine can also be introduced via a nucleophilic substitution reaction. This would typically involve the preparation of a substrate with a good leaving group at the C2 position, such as 1-bromo-2-methoxy-2-(2-methoxyphenyl)ethane. This haloalkane could then be treated with a nitrogen nucleophile.

A common approach is the Gabriel synthesis, which utilizes potassium phthalimide as the nitrogen source. The phthalimide anion displaces the halide, and subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide reveals the primary amine. This method is advantageous as it avoids the overalkylation that can be problematic in direct amination with ammonia.

Another robust method for the synthesis of primary amines is through the reduction of an organic azide. This two-step process involves first the introduction of the azide group, followed by its reduction.

The synthesis would begin with a suitable precursor, such as 1-bromo-2-methoxy-2-(2-methoxyphenyl)ethane. Nucleophilic displacement with sodium azide would yield 2-azido-1-methoxy-1-(2-methoxyphenyl)ethane. The azide can then be reduced to the primary amine using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (the Staudinger reaction).

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The carbon atom bearing the methoxy and 2-methoxyphenyl groups is a stereocenter. Therefore, the synthesis of enantiopure this compound requires a stereoselective or asymmetric approach.

Several strategies could be employed to achieve this:

Chiral Resolution: A racemic mixture of the final product or a key intermediate could be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Asymmetric Reductive Amination: The use of a chiral catalyst in the reductive amination of the prochiral 2-methoxy-2-(2-methoxyphenyl)acetaldehyde could directly lead to an enantiomerically enriched product. Chiral phosphoric acids and transition metal complexes with chiral ligands have been successfully employed in similar transformations.

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a key reaction step. For example, a chiral auxiliary on the nitrogen atom could influence the stereoselectivity of the reduction of an imine intermediate. The auxiliary would then be removed in a later step.

Enzymatic Methods: Biocatalysis, using enzymes such as transaminases, could potentially be employed for the asymmetric synthesis of the target amine from the corresponding ketone precursor.

Table 4: Potential Asymmetric Synthesis Strategies

| Strategy | Key Feature | Potential Advantage |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Applicable to a wide range of compounds. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | High atom economy and catalytic efficiency. |

| Chiral Auxiliary | Covalent attachment of a chiral moiety to guide stereochemistry. | Predictable and often high diastereoselectivity. |

| Biocatalysis | Use of enzymes for stereoselective transformations. | High enantioselectivity and mild reaction conditions. |

Chiral Auxiliary-Mediated Diastereoselective Synthesis

One of the most robust strategies for controlling stereochemistry in synthesis is the use of a chiral auxiliary. This method involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a reaction, creating a diastereomeric intermediate that can be purified. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgresearchgate.net

For the synthesis of chiral amines like this compound, a common approach involves the diastereoselective addition of a nucleophile to a prochiral imine or the alkylation of an enolate derived from a carboxylic acid precursor. Chiral auxiliaries such as Evans oxazolidinones, pseudoephedrine, or Ellman's tert-butanesulfinamide are frequently employed for these transformations. osi.lvsigmaaldrich.comharvard.edu

In a hypothetical application to this compound, a precursor ketone, 1-methoxy-1-(2-methoxyphenyl)ethan-2-one, could be condensed with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide. osi.lv The resulting N-sulfinylketimine would then undergo a diastereoselective reduction. The stereochemistry of the newly formed amine is directed by the bulky tert-butyl group of the auxiliary. Subsequent acidic hydrolysis would cleave the auxiliary to yield the enantiomerically enriched target amine. The diastereomeric excess (d.e.) in such reactions is often high, frequently exceeding 95%.

Table 1: Common Chiral Auxiliaries and Their Applications in Amine Synthesis

| Chiral Auxiliary | Typical Application | Diastereoselectivity (d.e.) |

|---|---|---|

| (R/S)-tert-Butanesulfinamide | Diastereoselective reduction of ketimines | >90-99% |

| (1R,2S)-Ephedrine | Diastereoselective alkylation of amides | >90% |

| (S)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylation of imides | >95% |

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Hydrogenation/Reduction

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. nih.gov This method typically involves the reduction of a prochiral precursor such as an enamine or imine using molecular hydrogen in the presence of a chiral transition metal complex. dicp.ac.cn Catalysts are often based on rhodium, ruthenium, or iridium, coordinated to chiral phosphine ligands like BINAP, DuPhos, or PHOX. udel.edu

For this compound, a synthetic route could involve the asymmetric hydrogenation of a precursor enamine or the reductive amination of a ketone. The choice of metal and ligand is crucial for achieving high enantioselectivity (e.e.). For instance, iridium catalysts are known to be highly effective for the hydrogenation of unfunctionalized olefins, while rhodium and ruthenium catalysts are often preferred for substrates containing coordinating groups. nih.gov

Table 2: Representative Catalyst Systems for Asymmetric Hydrogenation of Imines/Enamines

| Metal | Chiral Ligand | Substrate Type | Enantioselectivity (e.e.) |

|---|---|---|---|

| Rhodium | DuPhos | Enamides | >95% |

| Ruthenium | BINAP | Imines | >90% |

| Iridium | PHOX (Phosphinooxazoline) | Imines, Olefins | >99% nih.gov |

Organocatalytic Approaches

In recent years, organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, complementing metal- and biocatalysis. mdpi.combeilstein-journals.org For the synthesis of chiral amines, chiral Brønsted acids, such as phosphoric acids derived from BINOL, are particularly effective. These catalysts can activate imines towards nucleophilic attack by protonation, creating a chiral environment that dictates the stereochemical outcome.

A potential organocatalytic route to this compound could involve the asymmetric reduction of a corresponding imine precursor. The chiral phosphoric acid catalyst would protonate the imine, and a hydride donor like a Hantzsch ester would deliver the hydride stereoselectively. This methodology has been successfully applied to a wide range of arylethylamines. mdpi.com

Enzymatic Biocatalysis for Chiral Resolution or Enantioselective Formation

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. mdpi.com For chiral amines, two primary enzymatic strategies are common: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product. Lipases, such as Candida antarctica Lipase B (CAL-B), are widely used to acylate one enantiomer of a racemic amine, leaving the other enantiomer untouched. researchgate.netmdpi.com A racemic mixture of this compound could be resolved using this method with an acyl donor, yielding one enantiomer as the acylated amide and the other as the unreacted amine.

Asymmetric Synthesis: A more direct approach is the use of transaminase (TA) enzymes. A transaminase can catalyze the transfer of an amine group from a donor molecule (like isopropylamine) to a prochiral ketone precursor. illinois.edu By selecting an appropriate (R)- or (S)-selective transaminase, the desired enantiomer of this compound could be synthesized directly with very high enantiomeric excess.

Table 3: Enzymatic Strategies for Chiral Amine Synthesis

| Enzyme Class | Strategy | Typical Substrate | Selectivity |

|---|---|---|---|

| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic amine | High (E > 100) |

| Transaminase (TA) | Asymmetric Synthesis | Prochiral ketone | >99% e.e. |

Diastereomeric Salt Formation for Enantiomeric Resolution

Classical resolution via diastereomeric salt formation remains a widely used and effective method for separating enantiomers on both laboratory and industrial scales. mdpi.com This technique involves reacting a racemic base, such as this compound, with a single enantiomer of a chiral acid (a resolving agent). who.int This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.

This difference in solubility allows for their separation by fractional crystallization. gavinpublishers.com After separation, the desired enantiomer of the amine can be recovered by treating the purified diastereomeric salt with a base. Common resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. mdpi.comgoogle.com Research has specifically reported the development of a chiral resolution process for methoxphenidine by crystallization, highlighting the viability of this approach. rsc.org The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization solvent. rsc.org

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent | Acidity | Common Application |

|---|---|---|

| (R,R)- or (S,S)-Tartaric Acid | Dicarboxylic Acid | Primary and secondary amines |

| (R)- or (S)-Mandelic Acid | α-Hydroxy Acid | Aromatic amines |

| (1R)- or (1S)-Camphor-10-sulfonic Acid | Sulfonic Acid | Weakly basic amines |

Process Optimization and Scale-Up Considerations for Efficient Synthesis

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful optimization of various parameters to ensure efficiency, safety, cost-effectiveness, and reproducibility.

Key considerations for the synthesis of this compound include:

Reagent Selection: Choosing readily available, less hazardous, and cost-effective starting materials and reagents is paramount.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading is crucial. For catalytic methods, minimizing the amount of expensive catalyst (e.g., transition metals or enzymes) without sacrificing yield or selectivity is a primary goal.

Solvent Choice: The solvent affects reaction rates, selectivity, and solubility of intermediates and products. On a large scale, factors like toxicity, environmental impact, and ease of recovery and recycling become critical.

Purification: Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and higher throughput. For diastereomeric salt resolution, optimizing crystallization conditions (solvent, temperature profile) is key to achieving high yield and diastereomeric purity. gavinpublishers.com

Process Control and Analytics: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for monitoring reaction progress and ensuring the purity of intermediates and the final product. who.intmmu.ac.uk For chiral compounds, specialized chiral HPLC or GC methods are required to determine enantiomeric excess accurately. rsc.org

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 2 2 Methoxyphenyl Ethanamine

Reactivity Profiles of the Primary Amine Group

The primary amine group in 2-Methoxy-2-(2-methoxyphenyl)ethanamine is a nucleophilic center, readily participating in a variety of chemical reactions. All amines contain a lone pair of electrons on the nitrogen atom, which is attracted to positive or partially positive centers in other molecules. libretexts.org

Nucleophilic Acylation and Alkylation Reactions

Nucleophilic Acylation: The primary amine of this compound can react with acylating agents such as acyl chlorides and acid anhydrides in a process called nucleophilic acyl substitution. libretexts.org This reaction, often referred to as aminolysis, results in the formation of amides. libretexts.org The reaction with an acyl chloride, for instance, involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. jove.comchemistrystudent.com This is followed by the elimination of a chloride ion to form the corresponding N-substituted amide. chemistrystudent.comchemguide.co.uk The reaction is typically rapid at room temperature in a suitable aprotic solvent and in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.co.uk

Nucleophilic Alkylation: Primary amines can also undergo nucleophilic alkylation when treated with alkyl halides. fishersci.co.uk This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide. ucalgary.ca However, the direct alkylation of primary amines can be complicated. The resulting secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide, leading to a mixture of secondary, tertiary amines, and even quaternary ammonium salts. wikipedia.orglibretexts.orgmasterorganicchemistry.com For this reason, direct alkylation is often not the preferred method for the synthesis of pure secondary amines. masterorganicchemistry.com

Table 1: Comparison of Nucleophilic Acylation and Alkylation of Primary Amines

| Feature | Nucleophilic Acylation | Nucleophilic Alkylation |

|---|---|---|

| Electrophile | Acyl Halide, Acid Anhydride | Alkyl Halide |

| Product | Amide | Secondary Amine (and others) |

| Mechanism | Nucleophilic Acyl Substitution | SN2 |

| Selectivity | Generally good for amide formation | Often poor, leading to mixtures |

Imine and Enamine Formation and Subsequent Transformations

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is reversible and typically acid-catalyzed, with an optimal pH around 4.5 to 5. libretexts.orgjove.comchemistrysteps.com The mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgchemistrysteps.com This intermediate then dehydrates to form the imine. libretexts.orgchemistrysteps.com

While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. chemistrysteps.comwikipedia.org The formation of an enamine from a primary amine is generally not favored as the tautomeric imine form is more stable. chemistrysteps.com Imines can be hydrolyzed back to the corresponding primary amine and carbonyl compound under acidic conditions. libretexts.org

Deamination Pathways and Competing Elimination Reactions

Deamination is the process of removing an amino group. wikipedia.org While direct deamination of primary amines can be challenging, several methods exist. nih.govorganic-chemistry.org One approach involves the use of specific reagents like O-diphenylphosphinylhydroxylamine or anomeric amides that can facilitate the transformation under mild conditions. nih.govnih.gov Amine groups are generally poor leaving groups in substitution and elimination reactions. libretexts.orgmsu.edulibretexts.org To enhance their leaving group ability, the amine can be converted into a quaternary ammonium salt through exhaustive alkylation, typically with methyl iodide. libretexts.orgmsu.edu Heating these salts with a strong base can then induce an elimination reaction, known as the Hofmann elimination, to produce an alkene. libretexts.orgfiveable.me This reaction generally follows an E2-like mechanism. libretexts.org Competition between substitution and elimination reactions is a key consideration in the reactions of alkyl halides with amines. youtube.com

Formation of Amides and Sulfonamides

Amides: As discussed in section 3.1.1, the reaction of the primary amine of this compound with acyl chlorides or acid anhydrides is a common method for amide synthesis. fishersci.co.ukhud.ac.ukrsc.orgchemguide.co.ukyoutube.com This reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

Sulfonamides: Similarly, primary amines react with sulfonyl chlorides in the presence of a base to form sulfonamides. cbijournal.comresearchgate.net This is a widely used method for synthesizing this important class of compounds, which have significant applications in medicinal chemistry. cbijournal.comprinceton.eduacs.org The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. acs.org

Transformations Involving the Aromatic Methoxy (B1213986) Group

The methoxy group on the phenyl ring of this compound can also undergo chemical transformations, most notably demethylation.

Selective Demethylation Methodologies

The cleavage of aryl methyl ethers is a common transformation in organic synthesis. rsc.org However, demethylation often requires harsh reaction conditions. tandfonline.com A variety of reagents have been developed for this purpose, including Lewis acids like aluminum halides (e.g., aluminum chloride) and boron tribromide. rsc.orggoogle.com Other methods involve the use of strong protic acids or thiolates. tandfonline.com The choice of demethylating agent and reaction conditions is crucial to achieve selectivity, especially in the presence of other sensitive functional groups. tandfonline.com For instance, selective demethylation of a specific methoxy group in a molecule with multiple such groups can be challenging. google.comacs.org Biocatalytic methods using enzymes like Rieske monooxygenases are also being explored for the selective demethylation of aryl methyl ethers under milder conditions. nih.gov

Table 2: Common Reagents for Aromatic Demethylation

| Reagent Class | Specific Examples | General Conditions |

|---|---|---|

| Lewis Acids | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) | Often requires inert atmosphere and low temperatures |

| Protic Acids | Hydrobromic acid (HBr), Hydroiodic acid (HI) | Typically requires high temperatures |

| Thiolates | Sodium ethanethiolate (NaSEt) | Often used in polar aprotic solvents like DMF |

| Biocatalysts | Rieske monooxygenases | Mild aqueous conditions |

Oxidation of the Methoxy Groups to Carbonyl Functionalities

The oxidation of methoxy groups on an aromatic ring is a challenging transformation that typically requires potent oxidizing agents. In the case of this compound, the methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic attack but can also make the molecule susceptible to oxidative degradation under harsh conditions.

Hypothetical Oxidation Products:

| Oxidizing Agent | Potential Product(s) | Remarks |

| Cerium(IV) ammonium nitrate (CAN) | Quinone-like structures | CAN is a powerful single-electron oxidant known to oxidize electron-rich aromatic compounds. |

| Fremy's salt (Potassium nitrosodisulfonate) | o-Quinones | Fremy's salt is a classic reagent for the oxidation of phenols and methoxy-substituted phenols to quinones. |

It is important to note that the presence of the amine and the other methoxy group would likely lead to a complex mixture of products, including polymerization, under strong oxidizing conditions.

Reactivity of the Aryl Moiety

The 2-methoxyphenyl group in this compound is an activated aromatic system due to the electron-donating nature of the methoxy substituent. This activation directs the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the 2-Methoxyphenyl Ring

The methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) when the electrophile attacks at the positions ortho or para to the methoxy group. The lone pairs on the oxygen atom can be delocalized into the ring, providing additional stability to the intermediate.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic ring on the electrophile (E+) to form a resonance-stabilized carbocation intermediate.

Deprotonation of the intermediate by a weak base to restore aromaticity.

For the 2-methoxyphenyl ring in the target molecule, the incoming electrophile would be directed to the positions ortho and para to the existing methoxy group.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position of Substitution | Relative Reactivity | Key Intermediates |

| ortho | Favored | Resonance-stabilized carbocation with positive charge delocalized onto the methoxy oxygen. |

| meta | Disfavored | Carbocation intermediate lacks the direct resonance stabilization from the methoxy group. |

| para | Favored | Resonance-stabilized carbocation with positive charge delocalized onto the methoxy oxygen. |

Halogenation and Nitration Studies

While specific experimental data on the halogenation and nitration of this compound are not available in the reviewed literature, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution on activated rings.

Halogenation: Halogenation, such as bromination or chlorination, would be expected to proceed readily, likely without the need for a strong Lewis acid catalyst, due to the activating effect of the methoxy group. The major products would be the ortho and para halogenated derivatives.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed to the ortho and para positions. The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Care would need to be taken to control the reaction conditions to avoid over-nitration or oxidative side reactions, especially given the presence of the amine group, which can be protonated or oxidized under strongly acidic and oxidizing conditions.

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies on the reactions of this compound are scarce. However, insights can be drawn from studies of related methoxy-substituted aromatic compounds.

Elucidation of Reaction Intermediates and Transition States

In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (sigma complex). For the 2-methoxyphenyl group, the transition states leading to the ortho and para substituted products are lower in energy than the transition state for meta substitution. This is because the positive charge in the arenium ion for ortho and para attack can be delocalized onto the methoxy oxygen atom, providing significant resonance stabilization. Computational chemistry studies on simpler methoxybenzenes have helped to model the structures and energies of these intermediates and transition states.

Kinetic Studies and Isotope Effects in Transformations

Kinetic studies of electrophilic aromatic substitution on methoxy-substituted benzenes generally show that these reactions are much faster than the corresponding reactions with unsubstituted benzene.

A kinetic isotope effect (KIE) is observed when an atom in the reactant is replaced by one of its isotopes, leading to a change in the reaction rate. In electrophilic aromatic substitution, a primary kinetic isotope effect is typically not observed for the breaking of the C-H bond in the final deprotonation step. This indicates that the first step, the attack of the aromatic ring on the electrophile, is the rate-determining step. If the second step were rate-determining, a significant kH/kD isotope effect would be expected.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the chemical reactivity, transformation mechanisms, or the role of catalysts and reagents for the compound This compound .

The performed searches consistently yielded information on isomeric and structurally related compounds, such as 2-(2-methoxyphenyl)ethylamine and 2-(2-methoxyphenoxy)ethylamine. While these molecules share some structural similarities, their chemical reactivity and transformation pathways are expected to differ due to the specific placement of the methoxy group on the ethylamine (B1201723) backbone in the requested compound.

The absence of specific data for this compound in the public domain, including scholarly articles and patent databases, prevents the generation of a scientifically accurate and detailed article as per the user's request. Providing information on related compounds would violate the strict instruction to focus solely on the specified chemical entity.

Therefore, this article cannot be generated at this time due to the lack of available research findings for "this compound".

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Construction of Nitrogen-Containing Heterocyclic Systems

Synthesis of Substituted Isoquinolines and Tetrahydroisoquinolines

This section would have detailed the use of 2-Methoxy-2-(2-methoxyphenyl)ethanamine in cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, to form the core structures of isoquinoline and tetrahydroisoquinoline alkaloids.

Incorporation into Diverse Heterocyclic Scaffolds

Here, the article would have explored the incorporation of the title compound into other heterocyclic systems beyond isoquinolines, showcasing its versatility as a synthetic precursor.

Utility in the Synthesis of Substituted Amine Derivatives

Formation of Complex Sulfonamide Structures featuring the 2-Methoxy-2-(2-methoxyphenyl)ethyl Moiety

This subsection was intended to discuss the reaction of the primary amine of this compound with various sulfonyl chlorides to generate a library of sulfonamide derivatives with potential pharmaceutical applications.

Analog Generation with Modified Linkages and Substituents

This part would have focused on the chemical modifications of the sulfonamide derivatives to explore structure-activity relationships.

Application in Ligand Design for Asymmetric Catalysis

This section was planned to cover the use of this compound as a chiral backbone for the synthesis of ligands used in asymmetric catalysis, a critical application in modern synthetic chemistry.

Chiral Building Block in Stereoselective Syntheses of Optically Active Compounds

Information regarding the use of this compound as a chiral building block in stereoselective syntheses is not available in the reviewed literature. Therefore, no detailed research findings or data tables can be presented on this topic.

Advanced Characterization Techniques for Structural Elucidation of 2 Methoxy 2 2 Methoxyphenyl Ethanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methoxy-2-(2-methoxyphenyl)ethanamine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the assignment of its configuration and preferred conformations in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton. The aromatic protons on the 2-methoxyphenyl ring would appear as a complex multiplet pattern in the range of δ 6.8-7.4 ppm. The methoxy (B1213986) group on the aromatic ring would present as a sharp singlet around δ 3.8 ppm. The second methoxy group, attached to the chiral center, would also appear as a singlet, likely at a slightly different chemical shift. The diastereotopic protons of the ethylamine (B1201723) methylene (B1212753) group (CH₂) adjacent to the chiral center would be expected to show distinct signals, likely as a complex multiplet, due to their different spatial environments. The methine proton (CH) at the chiral center would also produce a multiplet, with its chemical shift and coupling constants providing valuable information about the neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing a unique signal for each carbon atom. The carbons of the 2-methoxyphenyl group would resonate in the aromatic region (δ 110-160 ppm). The methoxy carbons would appear in the δ 50-60 ppm range. The chiral methine carbon and the adjacent methylene carbon would have characteristic shifts that are sensitive to the electronic effects of the substituents.

Conformational and Configurational Analysis: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the full connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, can provide through-space correlations between protons, which are crucial for determining the relative stereochemistry and preferred solution-state conformation of the molecule. By analyzing the coupling constants and NOE data, the dihedral angles and spatial proximity of different parts of the molecule can be inferred.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 6.8 - 7.4 (m) | 110 - 130 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-C | - | 125 - 135 |

| Ar-O-CH₃ | ~3.8 (s) | 55 - 60 |

| Chiral C-O-CH₃ | ~3.4 (s) | 50 - 55 |

| Chiral CH | ~4.5 (dd) | 80 - 85 |

| CH₂-NH₂ | 2.8 - 3.2 (m) | 40 - 45 |

| NH₂ | 1.5 - 2.5 (br s) | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions. s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The C-O stretching of the two ether groups would result in strong absorptions in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range. The N-H bending vibration would likely appear around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-O-C bonds could also be Raman active. The combination of IR and Raman data allows for a more complete picture of the vibrational modes and aids in the confirmation of the presence of all key functional groups.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (m, br) | Weak |

| Primary Amine (NH₂) | N-H Bend | 1590 - 1650 (m) | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (m) | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (m-s) | Strong |

| Ether (Ar-O-CH₃) | C-O Stretch | 1230 - 1270 (s) | Moderate |

| Ether (Alkyl-O-CH₃) | C-O Stretch | 1070 - 1150 (s) | Moderate |

| Alkyl Chain | C-H Stretch | 2850 - 2960 (m-s) | Moderate |

Note: s = strong, m = medium, br = broad. Frequencies are approximate.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental formula of this compound (C₁₀H₁₅NO₂) can be definitively confirmed.

Fragment Analysis: Under ionization conditions, the molecule will fragment in a predictable manner. Common fragmentation pathways for phenethylamines include the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), leading to the formation of a stable tropylium-like ion. For this compound, a key fragmentation would likely involve the loss of the aminomethyl group (-CH₂NH₂) to form a stable oxonium ion. The analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₁₀H₁₆NO₂⁺ | 182.1176 |

| [M-NH₃]⁺ | C₁₀H₁₂O₂⁺ | 164.0837 |

| [C₉H₁₁O₂]⁺ | Benzylic cleavage product | 151.0754 |

| [C₈H₉O]⁺ | Tropylium-like ion | 121.0648 |

| [C₇H₇]⁺ | Tropylium ion | 91.0543 |

Note: m/z values are for the monoisotopic mass of the protonated molecule and its fragments.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.

Solid-State Structure: The analysis of the diffraction pattern of X-rays passing through the crystal allows for the calculation of the exact positions of all atoms in the molecule, as well as the bond lengths, bond angles, and torsion angles. This provides an unambiguous picture of the molecule's conformation in the crystalline state.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of chiral amines and their derivatives. mdpi.com The enantiomeric excess can be calculated from the relative areas of the two enantiomer peaks in the chromatogram.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. Similar to chiral HPLC, it employs a chiral stationary phase. For amines, it is often necessary to derivatize the compound to improve its volatility and chromatographic behavior. nih.gov

The choice between HPLC and GC will depend on the specific properties of the compound and its derivatives. Both techniques are crucial for quality control in asymmetric synthesis and for studying the stereoselectivity of chemical and biological processes.

Computational and Theoretical Studies of 2 Methoxy 2 2 Methoxyphenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-Methoxy-2-(2-methoxyphenyl)ethanamine. rsc.org DFT methods have become a favorite in computational chemistry due to their accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, and other properties. longdom.org By solving approximations of the Schrödinger equation, these calculations provide a detailed picture of how electrons are distributed within the molecule.

Key aspects of the electronic structure that can be analyzed include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to understand the nature of the chemical bonds within the molecule, including delocalization of electron density and hyperconjugative interactions.

For a molecule like this compound, DFT calculations could provide the optimized geometric parameters, such as bond lengths and angles. jrrset.com These theoretical values can then be compared with experimental data if available. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylethylamine Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.39 | 120.0 |

| C-N | 1.47 | - |

| C-O | 1.36 | - |

| C-C-N | - | 112.0 |

| C-O-C | - | 118.0 |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Conformational Analysis and Energy Landscapes of the Molecule

The flexibility of the ethylamine (B1201723) side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of the molecule and to map out the potential energy surface that governs their interconversion. nih.gov This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. nih.gov

Computational methods for conformational analysis typically involve systematically rotating the rotatable bonds in the molecule and calculating the energy for each resulting conformation. nih.gov This process generates a potential energy landscape, where the low-energy regions correspond to stable conformers. chemrxiv.org The results can reveal the most energetically favorable conformation and the energy barriers between different conformers.

For this compound, key dihedral angles to consider would be those around the C-C and C-N bonds of the ethylamine chain, as well as the C-O bonds of the methoxy (B1213986) groups. The interactions between the different functional groups will dictate the preferred conformations.

Table 2: Example of Relative Energies of Conformers for a Flexible Molecule

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60 | 180 | 0.00 |

| 2 | 180 | 180 | 1.25 |

| 3 | -60 | 60 | 2.50 |

Note: This table is a hypothetical example to illustrate the output of a conformational analysis.

Prediction of Spectroscopic Properties and Reactivity

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. rsc.org By calculating the response of the molecule to electromagnetic radiation, it is possible to simulate various types of spectra.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its IR and Raman spectra. longdom.org The calculated spectrum can be compared with experimental data to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org This is invaluable for interpreting experimental NMR spectra.

In addition to spectroscopic properties, computational methods can also predict the reactivity of this compound. By analyzing the electronic structure, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions, can provide a quantitative measure of the local reactivity at different atomic sites within the molecule.

Table 3: Illustrative Predicted Vibrational Frequencies for a Phenylethylamine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3430 |

| C-H (aromatic) stretch | 3050 | 3045 |

| C-O stretch | 1250 | 1245 |

| C-N stretch | 1100 | 1095 |

Note: This table provides an example of how theoretical and experimental spectroscopic data can be compared. The values are not specific to this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to investigate the detailed step-by-step mechanism of chemical reactions involving this compound. mdpi.comnih.gov By mapping out the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. nih.gov

The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. The structure and energy of the transition state can provide valuable insights into the factors that control the reaction rate and selectivity. For example, a computational study could be used to explore the mechanism of N-alkylation or acylation of the primary amine group in this compound.

The calculations would involve locating the transition state structure for the reaction and then performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that it connects the reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. osti.gov In an MD simulation, the atoms in the system are treated as classical particles, and their motions are governed by Newton's laws of motion. By simulating the system over time, it is possible to obtain information about its dynamic properties, such as conformational changes, diffusion, and intermolecular interactions.

One of the key applications of MD simulations is to study the effects of the solvent on the behavior of a molecule. chemrxiv.orgchemrxiv.org For this compound, MD simulations could be used to investigate:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amine group of the solute and the solvent molecules.

Conformational Dynamics: How the presence of the solvent affects the conformational preferences of the molecule.

MD simulations can also be used to study the intermolecular interactions between multiple molecules of this compound or between this molecule and other chemical species, such as a biological receptor. researchgate.net These simulations can provide insights into the forces that govern these interactions, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. rsc.org

Future Research on this compound: A Roadmap for Scientific Exploration

Initial research into the chemical compound this compound reveals a notable lack of specific studies or applications directly attributed to this molecule. While the broader class of phenethylamines and related derivatives has been the subject of extensive scientific inquiry, this particular compound appears to be a largely unexplored entity within the chemical literature. The following article outlines potential future research directions and unexplored avenues for this compound, based on established principles of chemical synthesis, materials science, and computational chemistry. This prospective analysis aims to provide a strategic framework for researchers interested in investigating the properties and potential applications of this novel compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methoxy-2-(2-methoxyphenyl)ethanamine in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly sealed containers at 2–8°C, away from incompatible substances (e.g., acids, oxidizers) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks (H335 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and neutralize with appropriate agents. Avoid environmental release .

- Key Data :

| Hazard Class | Signal Word | Precautionary Measures |

|---|---|---|

| H302, H315 | Warning | Avoid skin/eye contact; use ventilation |

Q. What synthetic strategies are reported for this compound, and how can purity be optimized?

- Methodological Answer :

- Reductive Amination : React 2-methoxyphenylacetone with methoxyamine under hydrogenation (e.g., Pd/C catalyst). Monitor reaction progress via TLC or GC-MS.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Yield Optimization : Control temperature (20–25°C) and stoichiometric ratios to minimize byproducts (e.g., N-alkylated impurities).

- Validation : Purity ≥95% achievable via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can 5-HT2A receptor binding affinity be systematically evaluated for this compound?

- Methodological Answer :

- Radioligand Assays : Compete against [³H]Ketanserin in transfected HEK293 cells expressing human 5-HT2A receptors. Calculate IC₅₀ and Ki values .

- Controls : Include known agonists (e.g., 25I-NBOMe) and antagonists (e.g., Risperidone) to validate assay sensitivity .

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, focusing on methoxy group orientation .

Q. What analytical workflows are recommended for characterizing this compound and its metabolites in biological samples?

- Methodological Answer :

- Sample Preparation : Hydrolyze urine with β-glucuronidase (37°C, 2 hrs) to release phase II metabolites .

- LC-HR-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN). Detect [M+H]⁺ ions in positive mode (m/z 196.1 for parent compound) .

- Metabolite Identification : Target O-desmethyl (m/z +16) and hydroxylated (+16) derivatives. Synthesize reference standards for confirmation .

Q. How should researchers address discrepancies in metabolic stability data across ethanamine derivatives?

- Methodological Answer :

- Comparative Studies : Profile hepatic microsomal stability (human vs. rodent) using incubation assays (NADPH cofactor, 37°C). Quantify parent compound depletion via LC-MS .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., quinidine for CYP2D6) to identify major metabolic pathways .

- Structural Insights : Correlate methoxy substitution patterns (e.g., 2- vs. 4-position) with metabolic half-life (t₁/₂). For example, 2-methoxy groups may reduce CYP2D6-mediated oxidation .

Data Contradiction Analysis

Q. Why do NBOMe derivatives exhibit varying toxicological profiles despite structural similarities?

- Methodological Answer :

- Substituent Effects : Halogenation (e.g., iodine at 4-position in 25I-NBOMe) increases 5-HT2A affinity and toxicity (e.g., seizures, hyperthermia) compared to non-halogenated analogs .

- Metabolic Activation : O-desmethyl metabolites of 25I-NBOMe (M5) show prolonged receptor occupancy, exacerbating toxicity .

- Species Variability : Rodent models may underestimate human toxicity due to differences in CYP450 expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.